molecular formula C10H9NO4 B1436704 Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate CAS No. 34173-07-4

Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate

Cat. No.: B1436704
CAS No.: 34173-07-4
M. Wt: 207.18 g/mol
InChI Key: KNXFCPRDRVBCIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate is a chemical compound with the molecular formula C10H9NO4 and a molecular weight of 207.18 g/mol It is a derivative of benzisoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate typically involves the esterification of 6-hydroxy-1,2-benzisoxazole-3-acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the ester group can undergo hydrolysis to release the active acid form, which can interact with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(6-Hydroxybenzo[d]isoxazol-3-yl)acetate
  • 1,2-Benzisoxazole-3-acetic acid, 6-hydroxy-, methyl ester

Uniqueness

Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate is unique due to its specific substitution pattern on the benzisoxazole ring, which imparts distinct chemical and biological properties. Its hydroxyl and ester groups provide versatile sites for chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

methyl 2-(6-hydroxy-1,2-benzoxazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-14-10(13)5-8-7-3-2-6(12)4-9(7)15-11-8/h2-4,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXFCPRDRVBCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NOC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate
Reactant of Route 3
Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(6-Hydroxy-1,2-benzisoxazol-3-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.